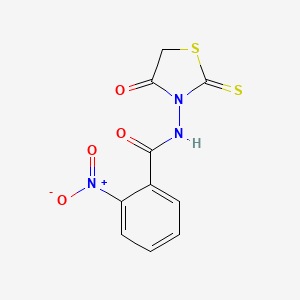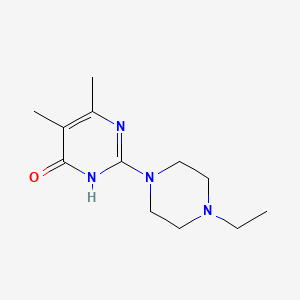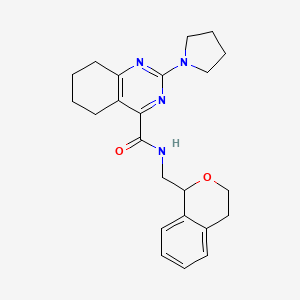
2-nitro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. It is a thiazolidinone derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is not fully understood. However, it has been proposed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In vivo studies have shown that it can reduce tumor growth and improve survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-nitro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is its potential as a lead compound for the development of new drugs. Its ability to inhibit various enzymes and signaling pathways makes it a promising candidate for the treatment of various diseases. However, one of the limitations of the compound is its potential toxicity. Further studies are needed to determine the safe and effective doses for use in humans.
Direcciones Futuras
There are several future directions for the study of 2-nitro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide. One area of research is the development of new drugs based on the compound. The identification of more potent and selective analogs could lead to the development of new drugs with improved efficacy and safety profiles. Another area of research is the investigation of the compound's mechanism of action. Further studies are needed to fully understand how the compound exerts its effects and to identify new targets for drug development. Finally, the compound's potential as a diagnostic tool for various diseases should also be explored.
Métodos De Síntesis
The synthesis of 2-nitro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can be achieved through a simple and efficient method. One of the most commonly used methods involves the reaction of 4-aminobenzamide with 2-nitrothiophene-3-carboxylic acid, followed by cyclization with thioglycolic acid. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-nitro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, bacterial infections, and inflammation.
Propiedades
IUPAC Name |
2-nitro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S2/c14-8-5-19-10(18)12(8)11-9(15)6-3-1-2-4-7(6)13(16)17/h1-4H,5H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQFOGDLDGOWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)

![1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)
![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6026900.png)
![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)
![4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B6026923.png)
![5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6026932.png)
![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6026947.png)